molecular formula C9H15NO B8704931 4-Amino-1-cyclobutylpent-3-en-2-one CAS No. 921588-26-3

4-Amino-1-cyclobutylpent-3-en-2-one

Cat. No.: B8704931
CAS No.: 921588-26-3
M. Wt: 153.22 g/mol
InChI Key: XJVHRDXDSDBSOJ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutylpent-3-en-2-one is a cyclobutane-containing enone derivative with an amino group at the 4th position of a pentenone backbone. The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which can enhance reactivity in ring-opening or cycloaddition reactions . The amino group may participate in hydrogen bonding or serve as a site for functionalization, expanding its utility in drug design or catalysis.

Properties

CAS No.

921588-26-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-amino-1-cyclobutylpent-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(10)5-9(11)6-8-3-2-4-8/h5,8H,2-4,6,10H2,1H3

InChI Key

XJVHRDXDSDBSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1CCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The following compounds are structurally or functionally related to 4-Amino-1-cyclobutylpent-3-en-2-one:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Applications
4-Amino-1-cyclobutylpent-3-en-2-one C₈H₁₃NO 139.20 Cyclobutyl, enone, amino Not reported Synthetic intermediate, drug discovery
(3S)-3-Amino-4-(difluoromethylenyl)-cyclopentane-1-carboxylic acid (Compound 9) C₁₄H₁₄F₂NO₂Se 345.23 Cyclopentyl, difluoromethylenyl, amino, selenyl 98% High-performance enzyme inhibitors
4-Benzylamino-pent-3-en-2-one () C₁₂H₁₅NO 189.25 Benzyl, enone, amino Not reported Pharmaceutical intermediates
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Cyclobutyl, primary amine Not reported Specialty chemical synthesis

Key Observations:

  • Substituent Effects: The difluoromethylenyl group in Compound 9 enhances electrophilicity, while the benzyl group in 4-Benzylamino-pent-3-en-2-one increases lipophilicity, affecting solubility and bioavailability .
  • Amino Group Positioning: The amino group in the target compound is adjacent to the enone system, which may facilitate conjugate addition reactions, unlike the carboxylic acid moiety in Compound 9 .

Physicochemical Properties

  • Stability: The cyclobutyl ring in the target compound may reduce thermal stability compared to cyclopentane analogs due to strain, as seen in 1-(Aminomethyl)cyclobutanamine, which requires careful handling to avoid decomposition .
  • Reactivity: The enone system in the target compound is prone to Michael additions, while the difluoromethylenyl group in Compound 9 may participate in halogen-bonding interactions .

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